4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220016-72-7
Cat. No.: VC3064898
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220016-72-7 |
|---|---|
| Molecular Formula | C14H21BrClNO |
| Molecular Weight | 334.68 g/mol |
| IUPAC Name | 4-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H20BrNO.ClH/c1-11-10-13(15)2-3-14(11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H |
| Standard InChI Key | PEBJMHSIPNZCCY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a brominated aromatic ring substituted with a methyl group and linked via an ethyloxy chain to the piperidine nitrogen. The compound exists as a hydrochloride salt, which enhances its stability and solubility for various applications.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1220016-72-7 |
| Molecular Formula | C₁₄H₂₁BrClNO |
| Molecular Weight | 334.68 g/mol |
| IUPAC Name | 4-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine hydrochloride |
| MDL Number | MFCD13560650 |
| SMILES Code | CC1=CC(Br)=CC=C1OCCC2CCNCC2.[H]Cl |
The compound features a characteristic structure where the piperidine ring is connected to a brominated aromatic system through an ethoxy linker. The presence of the bromine atom at the para position and the methyl group at the ortho position of the phenyl ring contributes significantly to its chemical and biological properties .
Physicochemical Properties
The physicochemical properties of 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride dictate its behavior in different environments and its potential applications in research and development contexts.
Physical State and Stability
The compound typically exists as a crystalline solid at room temperature. As with many hydrochloride salts, it shows enhanced stability compared to the free base form. The hydrochloride salt formation significantly improves water solubility while maintaining integrity during storage .
Solubility Profile
| Solvent | Solubility Characteristics |
|---|---|
| Water | Partially soluble |
| Dimethyl Sulfoxide (DMSO) | Highly soluble (>50 mg/mL) |
| Dimethylformamide (DMF) | Highly soluble |
| Ethanol | Moderately soluble |
| Acetonitrile | Moderately soluble |
The hydrochloride salt formation significantly enhances the aqueous solubility of this compound compared to its free base form, making it more suitable for biological assays and pharmaceutical applications .
Spectroscopic Characteristics
The compound can be characterized using various spectroscopic techniques including:
-
¹H NMR spectroscopy: Shows characteristic signals for the aromatic protons (6.5-7.5 ppm), methyl group (≈2.2 ppm), and piperidine ring protons
-
¹³C NMR: Displays signals for aromatic carbons (115-160 ppm), methyl carbon (≈20 ppm), and aliphatic carbons
-
Mass spectrometry: The molecular ion [M+H]⁺ appears at approximately m/z 298 (for the free base) or 334 (for the hydrochloride salt)
These spectroscopic properties are essential for confirming the identity and purity of synthesized batches of the compound.
Synthesis Methods and Reaction Pathways
The synthesis of 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride typically involves multi-step synthetic processes focusing on the establishment of the key ether linkage between the phenoxy and piperidine moieties.
General Synthetic Route
A common synthetic pathway involves:
-
Reaction of 4-bromo-2-methylphenol with a dihaloethane (typically 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the phenoxyethyl halide intermediate
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Nucleophilic substitution reaction with piperidine to introduce the piperidine ring
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Hydrochloride salt formation through treatment with HCl in a polar solvent
Optimized Reaction Parameters
| Synthetic Step | Reagents and Conditions | Typical Yield (%) |
|---|---|---|
| Phenoxyethyl Formation | 4-bromo-2-methylphenol, 1,2-dibromoethane, K₂CO₃, DMF, 80°C | 65-75 |
| Piperidine Coupling | Piperidine, DIPEA (base), DCM, RT | 70-80 |
| Salt Formation | HCl (gas or solution), Ethanol, 0-5°C | >90 |
Chemical Reactivity and Transformations
4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride demonstrates various types of chemical reactivity, primarily centered on the functional groups present in the molecule.
Key Reactive Sites
The compound contains several reactive sites:
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The bromine atom at the para position of the phenyl ring can undergo nucleophilic aromatic substitution reactions
-
The piperidine nitrogen can participate in nucleophilic reactions when in its free base form
-
The ether linkage provides stability but can be cleaved under harsh conditions
Common Reactions
| Reaction Type | Reactive Site | Typical Reagents | Potential Applications |
|---|---|---|---|
| Nucleophilic Substitution | Bromine atom | Sodium azide, potassium cyanide | Introduction of new functional groups |
| Coupling Reactions | Bromine atom | Boronic acids, organostannanes (Suzuki, Stille) | Formation of biaryl systems |
| Reduction | Bromine atom | Hydrogen, Pd/C | Dehalogenation |
| Oxidation | Piperidine ring | Oxidizing agents (KMnO₄, H₂O₂) | Formation of N-oxides |
These transformations can be utilized to create structural analogs with potentially enhanced or altered biological activities.
| Receptor System | Potential Interaction |
|---|---|
| Neurotransmitter Receptors | Possible affinity towards serotonin and dopamine receptors |
| Ion Channels | Potential modulation of sodium or potassium channels |
| Enzyme Systems | Possible inhibition of specific enzymes including acetylcholinesterase |
These potential interactions make the compound of interest for neuropharmacological research, although specific activity profiles require experimental verification .
Structure-Activity Relationships
The presence of specific structural features contributes to the compound's potential biological activity:
-
The brominated aromatic ring may enhance binding to specific protein pockets
-
The methyl substituent potentially affects the electronic properties and lipophilicity
-
The piperidine ring serves as a basic center that can form hydrogen bonds with target proteins
-
The ethoxy linker provides conformational flexibility that may be crucial for optimal receptor binding
Comparative studies with structural analogs would be valuable for establishing comprehensive structure-activity relationships for this class of compounds .
Analytical Characterization Methods
Various analytical techniques can be employed to characterize and analyze 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride for research and quality control purposes.
Chromatographic Methods
| Technique | Typical Conditions | Application |
|---|---|---|
| HPLC | C18 column, acetonitrile/water + 0.1% TFA | Purity determination (>95%) |
| TLC | Silica gel, ethyl acetate/hexane/triethylamine | Reaction monitoring |
| GC-MS | DB-5 column, temperature program from 100-280°C | Structural confirmation |
These chromatographic methods are essential for monitoring reaction progress, determining compound purity, and identifying potential impurities or degradation products .
Spectroscopic and Structural Analysis
Beyond routine spectroscopic methods, advanced techniques can provide more detailed structural information:
-
X-ray crystallography: Determines absolute configuration and crystal packing
-
2D NMR techniques (COSY, HSQC, HMBC): Establishes connectivity and confirms structure
-
Differential scanning calorimetry (DSC): Assesses thermal stability and phase transitions
These analytical approaches ensure proper identification and characterization of the compound for both research and development purposes.
| Hazard Type | Classification |
|---|---|
| Signal Word | Warning |
| Pictograms | Exclamation mark |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
These classifications indicate that appropriate precautions should be taken during handling and use of this compound .
| Safety Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves (nitrile), lab coat, safety goggles, respirator (if dust/aerosols present) |
| Ventilation | Use in fume hood; avoid dust generation |
| Storage | Store in cool, dry place; keep container tightly closed |
| Spill Management | Absorb with inert material (vermiculite); avoid water to prevent HCl release |
| First Aid | Eye/skin contact: Rinse with plenty of water for at least 15 minutes Inhalation: Move to fresh air Ingestion: Seek immediate medical attention |
These safety measures should be strictly followed to minimize risks associated with handling this compound .
Comparison with Related Compounds
4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride belongs to a broader class of structurally related compounds that differ in substitution patterns or positioning of functional groups.
Structural Analogs
| Compound | CAS Number | Key Structural Differences |
|---|---|---|
| 2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride | 1220030-20-5 | Piperidine attachment at position 2 instead of 4 |
| 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride | Not specified in data | Piperidine attachment at position 3 instead of 4 |
| 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride | 1219957-70-6 | Reversed positions of bromine and methyl groups |
| 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride | 1219964-12-1 | Methoxy group instead of methyl group |
These structural variations can significantly impact physicochemical properties, receptor binding profiles, and biological activities, making the exploration of these analogs valuable for structure-activity relationship studies .
Structure-Property Relationships
The position and nature of substituents on both the aromatic ring and the piperidine moiety affect several key properties:
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Lipophilicity: Substituents like methyl and bromine increase lipophilicity
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Solubility: The hydrochloride salt formation enhances water solubility compared to free base forms
-
Receptor selectivity: Minor structural changes can dramatically alter receptor binding profiles
-
Metabolic stability: The position of substituents affects susceptibility to metabolic enzymes
These structure-property relationships provide valuable insights for the design of new compounds with optimized properties for specific applications .
Applications in Research and Development
4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride and its structural analogs have potential applications in various research fields.
Pharmaceutical Research
| Research Area | Potential Application |
|---|---|
| Neuropharmacology | Investigation of neurotransmitter receptor interactions |
| Medicinal Chemistry | Development of new therapeutic agents |
| Pharmacokinetics | Studies of absorption, distribution, metabolism, and excretion (ADME) properties |
| Drug Design | Structure-activity relationship studies for optimizing lead compounds |
The well-defined structure and synthesizable nature of this compound make it valuable for pharmaceutical research endeavors .
Chemical Research Applications
Beyond pharmaceutical applications, the compound may serve as:
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Building block for more complex chemical structures
-
Intermediate in the synthesis of labeled compounds for tracking studies
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Model compound for developing new synthetic methodologies
-
Standard for analytical method development
These diverse applications highlight the importance of well-characterized chemical entities like 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride in advancing chemical and pharmaceutical sciences .
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